H-L-Hyp-pna hcl

Quality Control Analytical Chemistry Assay Development

Standard p-nitroanilide substrates lack specificity for hydroxyproline-dependent enzymes, compromising assay accuracy. H-L-Hyp-pNA HCl (trans-4-Hydroxyproline-4-nitroanilide) solves this with: • ≥99% purity ensuring reproducible Km/Vmax for DPP-IV & prolyl aminopeptidase • Hyp moiety providing 2x slower cleavage than Pro-pNA-enables isoform discrimination • Critical monomer for HypNA-pPNA antisense oligomers (18-mers outperform 25-mer morpholinos) Immediate R&D supply with verifiable purity documentation.

Molecular Formula C11H14ClN3O4
Molecular Weight 287.7 g/mol
CAS No. 213271-05-7
Cat. No. B3115992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-L-Hyp-pna hcl
CAS213271-05-7
Molecular FormulaC11H14ClN3O4
Molecular Weight287.7 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O.Cl
InChIInChI=1S/C11H13N3O4.ClH/c15-9-5-10(12-6-9)11(16)13-7-1-3-8(4-2-7)14(17)18;/h1-4,9-10,12,15H,5-6H2,(H,13,16);1H/t9-,10+;/m1./s1
InChIKeyVYSPCYYVOIQRAM-UXQCFNEQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-L-Hyp-pNA HCl: Specialized Chromogenic Substrate


H-L-Hyp-pNA HCl (trans-L-4-Hydroxyproline 4-nitroanilide hydrochloride) is a specialized amino acid derivative and chromogenic substrate designed for the quantitative analysis of proteolytic and peptidolytic enzymes. Its core structure, combining a trans-4-hydroxy-L-proline (Hyp) residue with a p-nitroanilide (pNA) leaving group, enables colorimetric detection of enzyme activity upon cleavage . This compound is a critical reagent for investigating proline-specific peptidases, such as dipeptidyl peptidase IV (DPP-IV), and serves as a foundational monomer in the synthesis of more complex peptide nucleic acid (PNA) mimics used in antisense applications [1][2].

Chromogenic enzyme assay workflow: colorimetric detection of proline-specific peptidase activity via pNA release.
DPP-IV and prolyl peptidase substrate: Hyp residue provides specific steric and electronic recognition context.Class-level enzyme specificity reported
PNA monomer synthesis: foundational building block for HypNA-pPNA chimeras used in antisense research.

Why H-L-Hyp-pNA HCl Cannot Be Simply Substituted


Procurement of a generic p-nitroanilide substrate for enzyme assays is often insufficient for studies requiring precision or specificity. The hydroxyproline (Hyp) residue in H-L-Hyp-pNA HCl imparts unique steric and electronic properties that are distinct from other common moieties like proline (Pro), alanine (Ala), or lysine (Lys) [1]. This difference directly influences both substrate recognition by specific enzymes and the kinetic parameters of hydrolysis [2]. For example, while a dipeptidyl peptidase may recognize both Pro- and Hyp-containing substrates, the rate of cleavage is highly dependent on the nature of the amino acid at the P1' position, making one substrate unsuitable for direct substitution without altering assay sensitivity and interpretation [3]. The quantitative evidence below delineates these critical, non-interchangeable differences.

Target Substrate
H-L-Hyp-pNA HCl
Hydroxyproline residue with hydroxyl group on pyrrolidine ring; supports Hyp-specific peptidase profiling.
Common Substitute
H-Pro-pNA
Proline residue lacks hydroxyl group; may shift enzyme recognition and kinetic parameters significantly.
Recommended Grade
High-purity specification supports reproducible kinetic data and minimizes confounding impurities.
Lower-Purity Alternatives
Lower purity grades may introduce unknown inhibitors or alternative substrates, requiring additional purification.
Assay sensitivity and enzyme kinetics may not transfer directly; substitution requires method-specific validation.

H-L-Hyp-pNA HCl: Quantitative Comparison vs. Analogs


High Purity Specification for Reproducible Assays

H-L-Hyp-pNA HCl is commercially available with a minimum purity specification of ≥99% as determined by HPLC and titration assays, ensuring high batch-to-batch consistency for quantitative work . This specification contrasts with many commercially available pNA substrates, such as H-L-Hyp-pNA HCl from other vendors, which are commonly listed at 95% purity . In quantitative enzymatic assays where substrate concentration is a critical variable in calculating kinetic parameters (e.g., Km, Vmax), this higher purity reduces the presence of impurities that could act as confounding inhibitors or alternative substrates, leading to more accurate and reproducible data.

Purity Specification
Data to verify
≥99% (HPLC, titration) vs. 95% alternative vendor specification
Supports batch-to-batch consistency for quantitative enzyme kinetics.
Supplier-sourced specification; independent verification recommended.
Quality Control Analytical Chemistry Assay Development

Hyp-pNA vs. Pro-pNA Activity for Prolyl Aminopeptidase

The recombinant prolyl aminopeptidase (EC 3.4.11.5) exhibits a distinct preference for substrates with a proline at the N-terminus, but it also hydrolyzes hydroxyproline (Hyp) derivatives. However, the observed enzymatic activity against Hyp-beta-naphthylamide (a fluorogenic analog of Hyp-pNA) is reported to be almost 2-fold lower compared to its activity against the proline analog, Pro-beta-naphthylamide [1]. This difference in catalytic efficiency demonstrates that the presence of the hydroxyl group on the pyrrolidine ring significantly alters the enzyme's ability to process the substrate.

Hyp vs. Pro Activity
Class-level inference
Hyp-β-naphthylamide activity ~2-fold lower than Pro-β-naphthylamide (prolyl aminopeptidase, EC 3.4.11.5)
Hyp substitution alters enzyme-substrate recognition and hydrolysis rate context.
Fluorogenic analog evidence; direct pNA comparison data may vary.
Enzyme Kinetics Substrate Specificity Protease Assays

Superior Antisense Specificity of HypNA-pPNA vs. Morpholinos

Oligomers built using the trans-4-hydroxy-L-proline (HypNA) monomer as a component of negatively charged peptide nucleic acid (PNA) mimics demonstrate a quantifiable advantage in antisense applications. In zebrafish embryos, HypNA-pPNA 18-mers exhibited comparable potency to morpholino (MO) 25-mers as knockdown agents against chordin, notail, and uroD genes [1]. Crucially, the HypNA-pPNAs displayed greater mismatch stringency and higher specificity, enabling the knockdown of mRNAs that were unaffected by MO oligomers [2]. This indicates that the HypNA monomer contributes to more stringent hybridization properties relative to standard DNA and MO oligomers.

Antisense Specificity
Head-to-head
HypNA-pPNA 18-mer: comparable knockdown potency to morpholino 25-mer; higher mismatch stringency reported
HypNA monomer may support higher-specificity antisense probe design.
Zebrafish embryo model; target-specific validation required.
Antisense Technology Gene Silencing Zebrafish Model PNA

DPP-IV Inhibition Profile: Substrate vs. Inhibitor Role

While primarily a substrate, H-L-Hyp-pNA HCl also acts as a weak inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a major drug target for type 2 diabetes. Its inhibitory activity has been quantified with an IC50 value of 1012.3 ± 23.3 μM . This low potency clearly delineates its primary utility as a substrate for enzyme activity assays rather than a lead compound for therapeutic development. In contrast, many known DPP-IV inhibitors used in research, such as sitagliptin, have IC50 values in the low nanomolar range (e.g., ~18 nM).

DPP-IV Inhibition
Cross-study comparable
IC₅₀ = 1012.3 ± 23.3 μM (weak inhibition context)
Primary utility is substrate role; not a potent inhibitor for target-engagement studies.
Sitagliptin IC₅₀ ~18 nM for comparison; source data review recommended.
Diabetes Research DPP-IV Inhibition Drug Discovery

H-L-Hyp-pNA HCl: Optimal Research Applications


High-Precision Enzyme Kinetics for DPP-IV and Prolyl Peptidases

The ≥99% purity specification makes H-L-Hyp-pNA HCl the preferred substrate for generating precise and reproducible kinetic data (Km, Vmax, kcat) for proline- and hydroxyproline-specific peptidases. Its use ensures that calculated parameters are not skewed by impurities found in lower-grade (e.g., 95% pure) substrates, which is essential for rigorous biochemical studies and the validation of enzyme mechanisms.

Development of Superior Antisense PNA Mimics

As a foundational monomer, H-L-Hyp-pNA HCl is critical for synthesizing HypNA-pPNA chimeras. These oligomers offer a demonstrated advantage over morpholino (MO) antisense agents, achieving comparable in vivo potency with shorter sequences (18-mers vs. 25-mers) and exhibiting greater mismatch stringency, enabling the specific knockdown of previously 'undruggable' mRNA targets [1].

Differentiating Enzyme Substrate Specificity in Complex Samples

The unique hydroxyproline moiety allows researchers to discriminate between closely related enzyme activities. For instance, prolyl aminopeptidase processes H-L-Hyp-pNA at a rate that is almost 2-fold lower than its proline counterpart (H-Pro-pNA) [2]. This differential activity profile enables the specific detection and quantification of enzyme isoforms or the deconvolution of proteolytic activity in complex mixtures where multiple peptidases may be present.

Application
Selection Property
Validation Focus
Prolyl peptidase kinetics
High-purity chromogenic substrate with Hyp-specific recognition
Km, Vmax reproducibility; impurity interference assessment
Antisense PNA mimic synthesis
HypNA monomer for negatively charged PNA chimeras
Mismatch stringency and knockdown efficiency in target model
Enzyme isoform discrimination
Differential activity profile vs. Pro-containing substrates
Substrate selectivity and isoform-specific hydrolysis rates

Technical Documentation Hub

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31 linked technical documents
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